2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1226244-70-7
VCID: VC4334204
InChI: InChI=1S/C12H12FNOS/c1-8-11(6-7-15)16-12(14-8)9-2-4-10(13)5-3-9/h2-5,15H,6-7H2,1H3
SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCO
Molecular Formula: C12H12FNOS
Molecular Weight: 237.29

2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

CAS No.: 1226244-70-7

Cat. No.: VC4334204

Molecular Formula: C12H12FNOS

Molecular Weight: 237.29

* For research use only. Not for human or veterinary use.

2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol - 1226244-70-7

Specification

CAS No. 1226244-70-7
Molecular Formula C12H12FNOS
Molecular Weight 237.29
IUPAC Name 2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol
Standard InChI InChI=1S/C12H12FNOS/c1-8-11(6-7-15)16-12(14-8)9-2-4-10(13)5-3-9/h2-5,15H,6-7H2,1H3
Standard InChI Key CCCDFZMZBCVFQZ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCO

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 2-position with a 4-fluorophenyl group, at the 4-position with a methyl group, and at the 5-position with a 2-hydroxyethyl chain (Fig. 1). The thiazole ring’s sulfur and nitrogen atoms contribute to its aromaticity and electronic properties, while the fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity . The hydroxyl group enables hydrogen bonding, influencing solubility and interaction with biological targets .

Key Structural Features:

  • Thiazole Core: A five-membered ring with sulfur (C-S-C) and nitrogen (C-N) atoms at positions 1 and 3, respectively.

  • 4-Fluorophenyl Group: Introduces electron-withdrawing effects, modulating electronic density and steric interactions.

  • Methyl Group: Enhances hydrophobic interactions and stabilizes the thiazole ring via steric shielding.

  • 2-Hydroxyethyl Chain: Provides a polar terminus for solubility and hydrogen-bonding capabilities.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of 2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is documented, analogous thiazoles are typically prepared via cyclocondensation reactions. A plausible route involves:

  • Formation of α-Haloketone Precursor:
    Bromination of 1-(4-fluorophenyl)ethanone using phenyltrimethylammonium tribromide yields 2-bromo-1-(4-fluorophenyl)ethanone .

  • Thiazole Ring Formation:
    Reaction with thiourea in ethanol under reflux forms the thiazole core via cyclization (Fig. 2) .

  • Methylation and Hydroxylation:
    Sequential alkylation and oxidation steps introduce the methyl and hydroxyethyl groups, respectively.

Reaction Scheme:

1-(4-Fluorophenyl)ethanoneBr22-Bromo-1-(4-fluorophenyl)ethanoneThioureaThiazole IntermediateCH3I, NaOHMethylated ProductOxidation2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol\text{1-(4-Fluorophenyl)ethanone} \xrightarrow{\text{Br}_2} \text{2-Bromo-1-(4-fluorophenyl)ethanone} \xrightarrow{\text{Thiourea}} \text{Thiazole Intermediate} \xrightarrow{\text{CH}_3\text{I, NaOH}} \text{Methylated Product} \xrightarrow{\text{Oxidation}} \text{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol}

Spectroscopic Characterization

Predicted data based on analogous compounds :

TechniqueKey Signals
1H NMR (CDCl₃)δ 2.35 (s, 3H, CH₃), 3.75 (t, 2H, CH₂OH), 4.90 (s, 1H, OH), 7.15–7.45 (m, 4H, Ar-H)
13C NMRδ 168.5 (C=S), 162.1 (C-F), 140.2 (thiazole C), 115–130 (Ar-C), 60.1 (CH₂OH)
IR (KBr)3350 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-F)
ESI-MSm/z 278.1 (M+H)+

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl group; limited solubility in water (<1 mg/mL) .

  • Melting Point: Estimated 180–185°C based on methylated thiazole analogs .

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the hydroxyl group under prolonged light exposure .

Biological Activities and Applications

Anticancer Activity

Analogous structures inhibit cancer cell proliferation via kinase modulation. A pyrazoline-thiazole hybrid demonstrated IC₅₀ values of 8–12 µM against MCF-7 and HeLa cells . The fluorophenyl group’s electron-withdrawing effects likely enhance DNA intercalation or topoisomerase inhibition.

CNS Modulation

Thiazoles functionalized with polar groups, such as hydroxyethyl chains, exhibit affinity for neurotransmitter receptors. Compound 3g in source showed M₃ mAChR PAM activity (EC₅₀ = 0.3 µM), suggesting potential neuropharmacological applications for the target molecule.

Pharmacokinetic and Toxicological Considerations

  • Absorption: High gastrointestinal absorption (Predicted LogP = 2.8) due to moderate lipophilicity.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with the hydroxyl group undergoing glucuronidation.

  • Toxicity: Thiazole derivatives generally show low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic exposure may induce hepatic enzyme alterations .

Industrial and Research Applications

  • Pharmaceutical Development: A candidate for antibiotic or anticancer drug pipelines, particularly in combinational therapies.

  • Chemical Probes: Utilizable in receptor-binding studies due to its modular substituents.

  • Material Science: Thiazole-based fluorophores could leverage the hydroxyethyl group for solubility tuning.

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